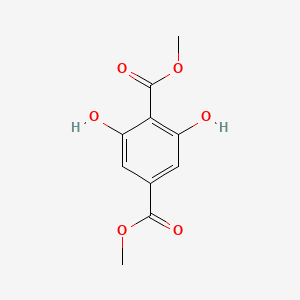

Dimethyl 2,6-dihydroxybenzene-1,4-dicarboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

dimethyl 2,6-dihydroxybenzene-1,4-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O6/c1-15-9(13)5-3-6(11)8(7(12)4-5)10(14)16-2/h3-4,11-12H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRLVOQTWTLHNPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1)O)C(=O)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for Dimethyl 2,6 Dihydroxybenzene 1,4 Dicarboxylate

Esterification Approaches from 2,6-Dihydroxyterephthalic Acid Precursors

The synthesis of the title compound, Dimethyl 2,6-dihydroxybenzene-1,4-dicarboxylate, has been successfully achieved through the esterification of 2,6-dihydroxyterephthalic acid with methanol (B129727). nih.gov This method represents a direct and classical approach to forming the diester from its diacid precursor.

The esterification of a carboxylic acid with an alcohol in the presence of an acid catalyst is known as the Fischer esterification. masterorganicchemistry.com This reaction is an equilibrium process. The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The alcohol then acts as a nucleophile, attacking this carbon and leading to a tetrahedral intermediate. masterorganicchemistry.com Following a proton transfer, a molecule of water is eliminated, and subsequent deprotonation of the carbonyl yields the final ester product. masterorganicchemistry.com Common acid catalysts for such transformations include strong mineral acids like sulfuric acid (H₂SO₄) or sulfonic acids such as p-toluenesulfonic acid (TsOH). masterorganicchemistry.comcsic.es

Table 1: Fischer Esterification Reaction for this compound

| Reactant 1 | Reactant 2 | Catalyst (Typical) | Product | Byproduct |

|---|

For Fischer esterifications, the reaction conditions are critical for driving the equilibrium towards the product side. Methanol is not only a reactant but can also serve as the solvent, ensuring it is present in a large excess to favor ester formation. masterorganicchemistry.com Temperature control is another key parameter; heating the reaction mixture is typically required to achieve a reasonable reaction rate. The specific optimal temperature and reaction time for the synthesis of this compound are not detailed in the available literature, but these conditions are empirically determined to maximize yield and minimize side reactions.

To enhance the yield of the ester, a crucial strategy is the removal of water as it is formed, which shifts the reaction equilibrium to the right, according to Le Chatelier's principle. This can be accomplished by using a Dean-Stark apparatus if a co-solvent that forms an azeotrope with water is used, or by employing a dehydrating agent. The purity of the final product, this compound, is contingent upon the successful removal of the acid catalyst, unreacted starting materials, and any byproducts. Standard purification techniques would include neutralization of the acid catalyst, extraction, and recrystallization or chromatography of the crude product.

Alternative Synthetic Routes and Novel Derivatization Pathways

While direct esterification is the documented method, the exploration of alternative synthetic strategies and subsequent derivatizations of the target molecule remains a field for further investigation.

The this compound molecule possesses several reactive sites, including the two hydroxyl groups and the aromatic ring itself, which could theoretically undergo various functional group transformations. For instance, the hydroxyl groups could be converted to ethers or other esters. The benzenoid core could be subject to electrophilic substitution reactions, although the existing substituents would dictate the regioselectivity of such transformations. Research on related precursor molecules, such as the 2,5-dihydroxybenzene-1,4-dicarboxylic acid isomer, has shown that the phenol (B47542) groups can be replaced by thiophenol units to create novel metal-organic frameworks, indicating that such core transformations are chemically feasible. mit.edu However, specific studies on such transformations for this compound are not extensively documented.

Cascade reactions, where a single synthetic operation leads to the formation of multiple chemical bonds, offer an efficient pathway to complex molecular architectures. The structure of this compound could potentially serve as a starting point for such reaction sequences. However, the scientific literature does not currently provide specific examples of cascade reactions being developed or utilized for the formation of more complex structures originating from this particular compound.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2,6-Dihydroxyterephthalic Acid |

| Methanol |

| Water |

| Sulfuric acid |

| p-Toluenesulfonic acid |

Mechanistic Elucidation of Formation Reactions

The primary method for the synthesis of this compound is the acid-catalyzed esterification of 2,6-dihydroxy-terephthalic acid with methanol. nih.gov This reaction is a specific example of the well-established Fischer esterification mechanism. The elucidation of this pathway involves a series of equilibrium steps, initiated by the protonation of the carboxylic acid, which enhances its electrophilicity, followed by nucleophilic attack from the alcohol.

2,6-dihydroxy-terephthalic acid + 2 CH₃OH ⇌ this compound + 2 H₂O

The mechanism can be detailed in the following key steps, which occur for each of the two carboxylic acid groups on the benzene (B151609) ring:

Protonation of the Carbonyl Oxygen : The reaction is initiated by the protonation of the oxygen atom of one of the carbonyl groups of 2,6-dihydroxy-terephthalic acid by an acid catalyst, such as sulfuric acid (H₂SO₄). This initial step is crucial as it activates the carbonyl carbon, making it significantly more electrophilic and susceptible to nucleophilic attack. masterorganicchemistry.com

Nucleophilic Attack by Methanol : A molecule of methanol, acting as a nucleophile, then attacks the now activated carbonyl carbon. This results in the formation of a tetrahedral intermediate. youtube.com

Proton Transfer : A proton is subsequently transferred from the oxonium ion (the former hydroxyl group of the methanol) to one of the original hydroxyl groups of the carboxylic acid. This is an intramolecular or solvent-assisted proton transfer.

Elimination of Water : The protonated hydroxyl group is now a good leaving group (water). The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.

Deprotonation : In the final step, the protonated carbonyl oxygen of the newly formed ester is deprotonated, typically by a molecule of methanol or the conjugate base of the acid catalyst, to yield the final ester product and regenerate the acid catalyst. masterorganicchemistry.comyoutube.com

This entire sequence of steps is then repeated for the second carboxylic acid group on the benzene ring to form the diester, this compound. As all steps in the Fischer esterification are reversible, the reaction is typically driven to completion by using an excess of the alcohol (methanol) or by the removal of water as it is formed. masterorganicchemistry.com

Structural Characterization and Advanced Elucidation of Dimethyl 2,6 Dihydroxybenzene 1,4 Dicarboxylate

Single-Crystal X-ray Diffraction Analysis for Molecular and Crystal Structure Determination

Single-crystal X-ray diffraction stands as the definitive method for determining the atomic and molecular structure of a crystalline solid. This technique has been employed to meticulously map the electron density of Dimethyl 2,6-dihydroxybenzene-1,4-dicarboxylate, providing unambiguous insights into its conformational properties and the packing of molecules within the crystal lattice. nih.gov

Crystallographic Data Analysis and Space Group Identification

The crystallographic analysis of this compound provides fundamental information about its crystal system and the symmetry inherent in its arrangement. The compound, with the chemical formula C₁₀H₁₀O₆, crystallizes in a specific arrangement that dictates its macroscopic properties. nih.gov

Interactive Table: Crystallographic Data

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₁₀O₆ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.083 (2) |

| b (Å) | 10.749 (3) |

| c (Å) | 5.968 (2) |

| β (°) | 100.24 (3) |

| Volume (ų) | 510.3 (2) |

Intramolecular Hydrogen Bonding Network Characterization

A key feature of the molecular structure is the presence of intramolecular O—H⋯O hydrogen bonds. nih.gov These interactions occur between the hydrogen atom of the hydroxyl group and the oxygen atom of the adjacent methoxycarbonyl group. This internal hydrogen bonding contributes to the stability of the molecular conformation and its observed planarity.

Interactive Table: Intramolecular Hydrogen Bond Geometry

| D—H⋯A | D—H (Å) | H⋯A (Å) | D⋯A (Å) | <(DHA) (°) |

|---|---|---|---|---|

| O1—H1⋯O2 | 0.82 | 1.83 | 2.553 (2) | 146 |

D = donor atom; A = acceptor atom

Intermolecular Interactions and Crystal Packing Motifs

In the crystal lattice, molecules are linked by weak O—H⋯O intermolecular interactions. nih.gov These hydrogen bonds, though weaker than their intramolecular counterparts, play a crucial role in connecting adjacent molecules and building the three-dimensional crystalline architecture.

The solid-state architecture is significantly influenced by the symmetry elements present in the crystal. The molecule possesses a crystallographic inversion centre, which dictates that the asymmetric unit contains only half of the molecule. The entire molecule is then generated by this inversion symmetry. This, combined with the other symmetry operations of the P2₁/c space group, results in an efficiently packed and stable crystal structure. nih.gov

Spectroscopic Techniques for Structural Confirmation (Beyond Basic Identification)

While initial analyses may suggest the presence of this compound, a rigorous confirmation requires more sophisticated spectroscopic investigation. The following sections detail the application of key spectroscopic methods to assign vibrational modes, map proton and carbon environments, and determine the exact mass and fragmentation patterns, thereby providing a complete structural portrait of the molecule.

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum reveals characteristic absorption bands that can be assigned to specific vibrational modes within the molecule.

The presence of hydroxyl (-OH) groups is typically indicated by a broad absorption band in the region of 3500-3200 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding. The carbonyl (C=O) stretching vibrations of the ester functional groups are expected to produce a strong, sharp absorption band in the range of 1735-1700 cm⁻¹. The precise position of this band can be influenced by the electronic effects of the benzene (B151609) ring and the presence of intramolecular hydrogen bonding between the hydroxyl and carbonyl groups.

Aromatic C-H stretching vibrations are generally observed as a group of weaker bands above 3000 cm⁻¹, while the C=C stretching vibrations within the benzene ring typically appear in the 1600-1450 cm⁻¹ region. The C-O stretching vibrations of the ester groups will produce strong bands in the 1300-1000 cm⁻¹ range. Finally, out-of-plane C-H bending vibrations of the substituted benzene ring can be seen in the 900-690 cm⁻¹ region, and the pattern of these bands can sometimes provide information about the substitution pattern on the ring.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| O-H Stretch | 3500-3200 (broad) | Hydroxyl |

| Aromatic C-H Stretch | >3000 | Benzene Ring |

| C=O Stretch | 1735-1700 (strong, sharp) | Ester |

| Aromatic C=C Stretch | 1600-1450 | Benzene Ring |

| C-O Stretch | 1300-1000 (strong) | Ester |

| Aromatic C-H Bend (out-of-plane) | 900-690 | Benzene Ring |

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the precise connectivity and chemical environment of each atom can be determined.

¹H NMR Spectroscopy: In the proton NMR spectrum of this compound, distinct signals are expected for the hydroxyl protons, the aromatic protons, and the methyl protons of the ester groups. The hydroxyl protons (-OH) are expected to appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration. The aromatic protons on the benzene ring will likely appear in the downfield region, typically between δ 6.0 and 8.0 ppm. Due to the symmetry of the molecule, the two aromatic protons are chemically equivalent and should appear as a singlet. The six protons of the two methyl (-OCH₃) groups of the esters are also chemically equivalent and are expected to give a sharp singlet in the upfield region, typically around δ 3.5-4.0 ppm. The integration of these signals should correspond to a 2:2:6 ratio for the hydroxyl, aromatic, and methyl protons, respectively.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will provide information about the different carbon environments in the molecule. Due to the molecule's symmetry, a reduced number of signals is expected. The carbonyl carbons (C=O) of the ester groups are the most deshielded and will appear far downfield, typically in the range of δ 160-180 ppm. The carbons of the benzene ring will resonate in the aromatic region (δ 100-160 ppm). The carbon atoms attached to the hydroxyl groups (C-OH) will be shifted further downfield compared to the other aromatic carbons due to the electronegativity of the oxygen atom. The carbon atoms of the methyl (-OCH₃) groups will appear in the upfield region, typically around δ 50-60 ppm.

| Nucleus | Proton/Carbon Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|---|

| ¹H | Hydroxyl (-OH) | Variable | Singlet (broad) | 2H |

| ¹H | Aromatic (-CH) | 6.0 - 8.0 | Singlet | 2H |

| ¹H | Methyl (-OCH₃) | 3.5 - 4.0 | Singlet | 6H |

| ¹³C | Carbonyl (C=O) | 160 - 180 | - | - |

| ¹³C | Aromatic (C-OH) | 140 - 160 | - | - |

| ¹³C | Aromatic (C-H) | 100 - 130 | - | - |

| ¹³C | Aromatic (C-COOCH₃) | 110 - 130 | - | - |

| ¹³C | Methyl (-OCH₃) | 50 - 60 | - | - |

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy and for gaining insights into its structure through the analysis of its fragmentation patterns.

For this compound (C₁₀H₁₀O₆), HRMS will provide a highly accurate measurement of its molecular ion peak ([M]⁺ or [M+H]⁺), which can be used to confirm its elemental formula. The calculated exact mass for C₁₀H₁₀O₆ is 226.0477 g/mol . An experimentally determined mass that is very close to this theoretical value provides strong evidence for the proposed molecular formula.

The fragmentation pattern observed in the mass spectrum can further corroborate the structure. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) or the entire ester group (-COOCH₃). For this particular molecule, fragmentation might involve the initial loss of a methoxy (B1213986) radical (•OCH₃) to give a fragment ion at m/z 195, followed by the loss of a molecule of carbon monoxide (CO) to yield a fragment at m/z 167. Another possible fragmentation could be the loss of a formaldehyde (B43269) molecule (CH₂O) from the methoxy group. The observation of fragment ions corresponding to the benzene ring with one or both ester groups intact would also be expected. Analysis of these fragmentation patterns allows for a piece-by-piece confirmation of the molecular structure.

| Ion | Proposed Formula | Calculated Exact Mass (m/z) | Possible Fragmentation Pathway |

|---|---|---|---|

| [M]⁺• | C₁₀H₁₀O₆ | 226.0477 | Molecular Ion |

| [M - •OCH₃]⁺ | C₉H₇O₅ | 195.0293 | Loss of a methoxy radical |

| [M - COOCH₃]⁺ | C₉H₇O₄ | 179.0344 | Loss of a carbomethoxy radical |

| [M - H₂O]⁺• | C₁₀H₈O₅ | 208.0372 | Loss of water |

Computational and Theoretical Investigations of Dimethyl 2,6 Dihydroxybenzene 1,4 Dicarboxylate

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to predicting the electronic structure and stability of a molecule. These methods, particularly Density Functional Theory (DFT), are routinely used to determine optimized geometries, electronic properties, and reactivity indicators.

While specific DFT optimization studies for Dimethyl 2,6-dihydroxybenzene-1,4-dicarboxylate are not prevalent in the reviewed literature, the crystallographic data provides an excellent benchmark for what a theoretical model should reproduce. nih.govresearchgate.net A DFT study, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-31G**), would aim to calculate the molecule's geometry at its lowest energy state in the gas phase. researchgate.net

The experimental crystal structure reveals that the molecule is nearly planar, a feature attributed to the extensive electron delocalization in the benzene (B151609) ring and the formation of intramolecular hydrogen bonds. nih.govresearchgate.net These hydrogen bonds occur between the hydroxyl groups and the oxygen atoms of the adjacent ester carbonyl groups. researchgate.net A successful DFT optimization would be expected to replicate this planarity and the specific bond lengths and angles that favor these intramolecular interactions.

The crystallographic data indicates that all carbon atoms of the benzene ring and the atoms of the ester and hydroxyl groups lie nearly in the same plane. nih.govresearchgate.net The two hydroxyl groups exhibit C2 symmetry in the determined crystal structure. nih.gov

Below is a table of selected experimental bond lengths and angles from X-ray crystallography, which would be the target for comparison in a DFT study.

| Parameter | Bond/Angle | Experimental Value (Å or °) |

| Bond Length | O1—C2 | 1.334 (3) |

| O1—C1 | 1.454 (3) | |

| O2—C2 | 1.210 (3) | |

| O3—C4 | 1.360 (3) | |

| C2—C3 | 1.472 (4) | |

| C3—C4 | 1.403 (3) | |

| C4—C5 | 1.382 (3) | |

| Angle | O1—C2—O2 | 123.4 (2) |

| O1—C2—C3 | 112.1 (2) | |

| O2—C2—C3 | 124.5 (2) | |

| O3—C4—C3 | 119.3 (2) | |

| O3—C4—C5 | 120.3 (2) |

Data sourced from Zhao et al. (2010). researchgate.net

An analysis of the Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution and is a valuable tool for predicting reactive sites. For this compound, an MEP map would be generated from the electron density calculated by a method like DFT.

Although a specific MEP analysis for this compound is not available, we can predict its general features. The MEP map would show regions of negative electrostatic potential (typically colored red or yellow) concentrated around the electronegative oxygen atoms of the hydroxyl and carbonyl groups. These areas would represent the sites most susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) would be located around the hydrogen atoms of the hydroxyl groups and the methyl groups, indicating sites prone to nucleophilic attack. The MEP would visually confirm the charge distribution that facilitates the formation of the observed intramolecular hydrogen bonds.

Conformational analysis is crucial for understanding the flexibility of a molecule and the relative stability of its different spatial arrangements. For this compound, the primary degrees of freedom for conformational changes involve the rotation around the C-O bonds of the ester groups and the O-H bonds of the hydroxyl groups.

A theoretical conformational analysis would involve systematically rotating these bonds and calculating the energy at each step to generate a potential energy surface or landscape. This would reveal the most stable conformer(s) and the energy barriers between different conformations.

For this particular molecule, the strong intramolecular hydrogen bonds between the hydroxyl and ester carbonyl groups are expected to severely restrict conformational freedom, leading to a highly stable planar or near-planar conformation as the global energy minimum. nih.govresearchgate.net The energy landscape would likely show a deep potential well for this planar conformer, with high energy barriers for rotations that would disrupt these hydrogen bonds.

Thermochemical Parameters and Energetic Considerations (When Derived Theoretically)

Theoretical calculations can provide valuable estimates of thermochemical parameters such as the enthalpy of formation, entropy, and Gibbs free energy. These are typically derived from the vibrational frequencies calculated at the optimized geometry using statistical mechanics.

While theoretically derived thermochemical data for this compound are not available in the literature, a computational study would typically involve frequency calculations on the DFT-optimized structure. From these frequencies, zero-point vibrational energy (ZPVE), thermal corrections to energy, and ultimately the standard thermochemical properties can be calculated. These theoretical values are particularly useful when experimental data is difficult to obtain. For a related compound, dimethyl 3,6-dichloro-2,5-dihydroxyterephthalate, theoretical computations have been combined with X-ray diffraction data to investigate its thermodynamic properties. researchgate.net

Simulation of Spectroscopic Signatures and Comparison with Experimental Data

Computational chemistry is a powerful tool for simulating spectroscopic signatures, which can aid in the interpretation of experimental spectra.

For this compound, theoretical simulations of its Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra would be highly informative.

IR Spectrum: A theoretical IR spectrum can be generated from the vibrational frequencies and intensities calculated at the DFT level. The calculated frequencies are often scaled to better match experimental data. The simulated spectrum would be expected to show characteristic peaks for the O-H stretching of the hydroxyl groups (likely broadened and red-shifted due to hydrogen bonding), C=O stretching of the ester groups, C-O stretching, and various aromatic C-C and C-H vibrations. Comparing the simulated spectrum with an experimental one would allow for a detailed assignment of the observed vibrational modes.

NMR Spectrum: Theoretical calculations of NMR chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) method on the DFT-optimized geometry. The calculated chemical shifts would then be compared to experimental values. This comparison can help in the definitive assignment of signals in the experimental NMR spectra and can also be used to confirm the predicted lowest-energy conformation of the molecule in solution.

While experimental spectroscopic data for this compound exists, detailed theoretical simulations and their comparison are not yet reported in the literature.

Chemical Reactivity and Derivatization Studies of Dimethyl 2,6 Dihydroxybenzene 1,4 Dicarboxylate

Reactions of Hydroxyl Groups

The phenolic hydroxyl groups are key sites of reactivity in Dimethyl 2,6-dihydroxybenzene-1,4-dicarboxylate, participating in oxidation and substitution reactions.

The oxidation of dihydroxybenzenes is a well-established route to quinone structures. mun.calibretexts.org While direct studies on the oxidation of this compound are not extensively detailed in the available literature, the general principles of phenol (B47542) oxidation suggest that it can be converted to the corresponding p-benzoquinone derivative. The reaction would involve the removal of two hydrogen atoms from the hydroxyl groups and the formation of two carbonyl groups on the benzene (B151609) ring.

A patented method for the synthesis of dimethyl dihydroxyterephthalate involves the oxygen catalytic oxidation of a dimethyl succinylsuccinate (DMSS) derivative. google.com This process, which results in the formation of the dihydroxyaromatic ring system, indicates the stability of the ester groups under certain oxidative conditions. google.com This suggests that selective oxidation of the hydroxyl groups of this compound to a quinone may be achievable with appropriate reagents. The formation of such quinones is significant as they are valuable intermediates in the synthesis of various natural products and biologically active compounds. academie-sciences.frmdpi.com

Table 1: Oxidation Reaction Overview

| Reactant | Oxidizing Agent | Potential Product |

|---|---|---|

| This compound | Mild Oxidizing Agent (e.g., O2, catalyst) | Dimethyl 2,6-dioxocyclohexa-1,4-diene-1,4-dicarboxylate (a p-benzoquinone derivative) |

The hydroxyl groups of this compound can undergo various substitution reactions, such as etherification and esterification, to yield a range of derivatives. Although specific examples for this exact molecule are not prevalent in the reviewed literature, the reactivity is analogous to other phenolic compounds. These reactions typically involve the deprotonation of the hydroxyl group to form a more nucleophilic phenoxide, which can then react with an electrophile.

Etherification: The formation of an ether linkage can be achieved by reacting the compound with an alkyl halide or a similar electrophile in the presence of a base. This Williamson ether synthesis would result in the formation of mono- or di-alkoxy derivatives.

Esterification: The hydroxyl groups can also be acylated to form esters. This is typically carried out using an acyl chloride or an acid anhydride (B1165640) in the presence of a base or a catalyst.

These derivatization reactions are crucial for modifying the properties of the molecule, such as its solubility, and for introducing new functional groups that can be used in further synthetic transformations.

Reactions of Ester Groups

The two methyl ester groups on the aromatic ring are also susceptible to chemical modification, primarily through reduction and transesterification.

The ester groups of this compound can be reduced to primary alcohols to yield 2,6-dihydroxy-1,4-bis(hydroxymethyl)benzene. A powerful reducing agent such as lithium aluminum hydride (LiAlH4) is typically required for this transformation. youtube.combyjus.commasterorganicchemistry.comwikipedia.org The reaction involves the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon of the ester.

The resulting diol is a valuable building block for the synthesis of various polymers and other complex organic molecules.

Table 2: Reduction of Ester Groups

| Reactant | Reducing Agent | Product |

|---|---|---|

| This compound | Lithium Aluminum Hydride (LiAlH4) | 2,6-Dihydroxy-1,4-bis(hydroxymethyl)benzene |

Transesterification is a process where the ester group of a compound reacts with an alcohol to form a new ester. In the case of this compound, this reaction can be used to replace the methyl groups with other alkyl or aryl groups. This is often catalyzed by an acid or a base.

For instance, reaction with a diol like ethylene (B1197577) glycol in the presence of a suitable catalyst can lead to the formation of polyesters. googleapis.comgoogleapis.comgoogle.com This process is fundamental in polymer chemistry for the synthesis of a wide range of materials. researchgate.net The efficiency of the transesterification process can be influenced by factors such as the nature of the alcohol, the catalyst, and the reaction conditions.

Synthetic Utility as a Precursor for Advanced Organic Molecules

This compound serves as a valuable precursor for the synthesis of more complex and advanced organic molecules. Its bifunctional nature, with both hydroxyl and ester groups, allows for a variety of chemical modifications and incorporations into larger molecular architectures.

One of the significant applications of its parent diacid, 2,6-dihydroxyterephthalic acid, is in the synthesis of Metal-Organic Frameworks (MOFs). mun.caacs.org MOFs are a class of porous materials with a wide range of applications in gas storage, separation, and catalysis. nih.gov The dimethyl ester can also be utilized as a linker in the synthesis of MOFs, where the ester groups can be hydrolyzed in situ or used directly in certain synthetic protocols.

Furthermore, the ability to derivatize both the hydroxyl and ester groups makes this compound a versatile building block in the synthesis of polymers, pharmaceuticals, and other functional organic materials. cymitquimica.comacademie-sciences.fr The rigid aromatic core provides a well-defined scaffold for the construction of complex three-dimensional structures.

Despite a comprehensive search of available scientific literature, detailed research findings on the regioselectivity and stereoselectivity in chemical transformations of this compound are not available. While the synthesis of this compound is documented, studies focusing on its subsequent derivatization and the selectivity of such reactions appear to be limited or not published in accessible databases.

The molecular structure of this compound, with its symmetrically placed hydroxyl and ester functional groups, presents an interesting case for studying regioselectivity. In theory, reactions such as alkylation, acylation, or etherification of the hydroxyl groups could proceed at one or both sites. The electronic and steric environment of these groups would be expected to influence the outcome of such reactions. However, without experimental data, any discussion on whether these reactions would favor mono- or di-substitution, and at which specific hydroxyl group if they were rendered non-equivalent, would be purely speculative.

Similarly, the potential for stereoselective transformations of derivatives of this compound has not been explored in the literature. The introduction of chiral centers through derivatization of the existing functional groups would be a prerequisite for studying stereoselectivity. For instance, reactions with chiral reagents could potentially lead to the formation of diastereomeric products, but no such studies have been reported.

Due to the absence of research in this specific area, no data tables with detailed research findings on the regioselectivity and stereoselectivity of chemical transformations involving this compound can be provided. Further experimental investigation is required to elucidate the chemical reactivity and potential for selective transformations of this compound.

Applications of Dimethyl 2,6 Dihydroxybenzene 1,4 Dicarboxylate in Materials Science and Polymer Chemistry

Dimethyl 2,6-dihydroxybenzene-1,4-dicarboxylate and its parent compound, 2,6-dihydroxyterephthalic acid, serve as valuable building blocks in the fields of materials science and polymer chemistry. The specific arrangement of hydroxyl and carboxylate groups on the benzene (B151609) ring allows for its use as a versatile ligand in the synthesis of complex supramolecular structures and as a monomer for the creation of high-performance polymers.

Supramolecular Chemistry and Self Assembly Research

Investigation of Hydrogen Bonding Interactions in Solid-State Assembly

The solid-state structure of Dimethyl 2,6-dihydroxybenzene-1,4-dicarboxylate is significantly influenced by hydrogen bonding. nih.gov The molecule, with the chemical formula C₁₀H₁₀O₆, is derived from the esterification of 2,6-dihydroxy-terephthalic acid with methanol (B129727). nih.gov X-ray crystallography studies have revealed that the carbon atoms of the benzene (B151609) ring are nearly coplanar. nih.gov

Table 1: Crystallographic and Structural Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₀H₁₀O₆ |

| Symmetry | The two hydroxy groups exhibit C2 symmetry. nih.gov |

| Planarity | All carbon atoms are nearly coplanar. nih.gov |

| Intramolecular Bonds | O-H⋯O hydrogen bonds are observed. nih.gov |

| Intermolecular Interactions | Weak O-H⋯O interactions link the molecules in the crystal. nih.gov |

This table is interactive. Click on the headers to sort the data.

Co-crystal Engineering and Ternary Supermolecule Formation

While specific studies on the co-crystal engineering of this compound are not extensively documented, the principles can be inferred from its parent compound, 2,6-dihydroxyterephthalic acid. Co-crystals are multi-component crystals held together by non-covalent interactions, often hydrogen bonds. crimsonpublishers.com The design of co-crystals involves selecting a suitable co-crystal former (CCF) that has complementary hydrogen bonding groups to the target molecule. saspublishers.com

The functional groups on the 2,6-dihydroxyterephthalate backbone are well-suited for forming supramolecular synthons, which are robust and reliable patterns of intermolecular interactions. The hydroxyl and carboxylic acid groups (or their ester derivatives) can form strong hydrogen bonds, which are fundamental to crystal engineering. bohrium.com This allows for the systematic design of new crystalline materials with potentially modified physicochemical properties. bohrium.com The formation of ternary supermolecules, involving three different components, would similarly rely on the specific and directional nature of these hydrogen bonds to assemble the distinct molecules into a single, ordered crystalline structure.

Role in the Construction of Organized Structures Through Non-Covalent Forces

The construction of organized supramolecular architectures is a central theme in crystal engineering. Non-covalent forces, particularly hydrogen bonds, but also π-π stacking and van der Waals interactions, dictate the self-assembly of molecules into well-defined structures. crimsonpublishers.com

The parent molecule, 2,6-dihydroxyterephthalic acid, is recognized as a valuable building block in this context. Its ability to form ordered, non-covalent structures is a cornerstone of its application in crystal engineering, with self-assembly governed by a combination of strong hydrogen bonds and other non-covalent interactions. This principle extends to its derivatives like this compound. A notable example involving the parent acid is the use of a "chiral capping strategy" to construct chiral one-dimensional (1D) helical coordination polymers. In this approach, a chiral auxiliary ligand, such as (1R,2R)-(+)-1,2-diphenylethylenediamine, is used alongside the primary achiral linker (the dihydroxyterephthalic acid) and a metal ion. The chiral auxiliary first coordinates to the metal, creating a chiral complex that then directs the assembly of the achiral linkers into a predictable helical structure. This demonstrates how the functionalities of the core molecule can be exploited to create complex and highly organized structures.

Advanced Spectroscopic and Photochemical Investigations

Fluorescence Properties and Luminescent Behavior

The fluorescence and luminescent characteristics of a compound are crucial for its potential applications in areas such as sensing, imaging, and materials science. These properties are intrinsically linked to the molecule's electronic structure and how it interacts with light.

Absorption and Emission Spectra Analysis

Quantum Yield Determination

The fluorescence quantum yield (Φ_F), which measures the efficiency of the fluorescence process, has not been reported for Dimethyl 2,6-dihydroxybenzene-1,4-dicarboxylate in available literature. This value is critical for assessing the brightness of a fluorophore.

Stokes Shift Characteristics and Related Phenomena

The Stokes shift is the difference in wavelength between the absorption and emission maxima. A large Stokes shift is often desirable to minimize self-absorption and improve detection sensitivity. Without specific emission and absorption data, the Stokes shift for this compound cannot be calculated.

Quenching Studies and Environmental Effects on Luminescence

Studies on the quenching of fluorescence and the influence of the chemical environment (e.g., solvent polarity, pH, presence of quenchers) on the luminescent behavior of this compound have not been found in the public domain. Such studies are vital for understanding the photostability and sensing capabilities of a molecule.

Excited State Intramolecular Proton Transfer (ESIPT) Phenomena

Excited State Intramolecular Proton Transfer (ESIPT) is a photophysical process where a proton is transferred within a molecule in its excited state. This phenomenon requires a specific molecular geometry: a proton donor (like a hydroxyl group) and a proton acceptor (like a carbonyl oxygen) in close proximity, typically forming an intramolecular hydrogen bond.

The crystal structure of this compound reveals the presence of intramolecular hydrogen bonds between the hydroxyl groups and the carbonyl oxygens of the ester functionalities. nih.govnih.govresearchgate.net This structural arrangement provides the necessary framework for ESIPT to occur. Upon photoexcitation, the acidity of the phenolic proton donor and the basicity of the carbonyl oxygen acceptor are expected to increase, facilitating the transfer of the proton. This process leads to the formation of a transient tautomer in the excited state, which then relaxes to the ground state, often with a characteristic fluorescence emission that is significantly red-shifted (a large Stokes shift) from the normal emission. However, specific experimental or computational studies confirming and detailing the ESIPT process in this compound are not present in the reviewed literature.

Photocycloaddition Reactions within Supramolecular Assemblies

Photocycloaddition reactions are chemical reactions in which two or more unsaturated molecules combine under the influence of light to form a cyclic adduct. The arrangement of molecules in supramolecular assemblies can pre-organize the reactants, leading to specific and efficient photochemical transformations. There is no information available in the scientific literature regarding the participation of this compound in photocycloaddition reactions, either as a standalone molecule or within supramolecular structures.

Future Research Directions and Potential Academic Impact

Exploration of Novel Derivative Synthesis with Enhanced Functionality

The core structure of Dimethyl 2,6-dihydroxybenzene-1,4-dicarboxylate, featuring two hydroxyl and two methyl ester groups on a central benzene (B151609) ring, offers a rich platform for synthetic modification. Future research will undoubtedly focus on the targeted synthesis of novel derivatives with tailored functionalities. The strategic placement of the hydroxyl groups at the 2 and 6 positions allows for the creation of derivatives with distinct properties compared to their 2,5-dihydroxy isomers.

The hydroxyl groups can serve as reactive sites for a variety of chemical transformations, including etherification and esterification, to introduce new functional moieties. For instance, the attachment of long alkyl chains could lead to the development of novel liquid crystals, while the incorporation of photochromic or electroactive units could pave the way for new classes of functional materials.

Furthermore, the ester groups can be hydrolyzed to the corresponding dicarboxylic acid, which can then be used to synthesize a range of coordination polymers and metal-organic frameworks (MOFs). researchgate.netmit.edu The synthesis of high-temperature phthalonitrile (B49051) polymers based on dihydroxybenzene isomers has demonstrated the potential of these core structures in advanced materials. rsc.orgresearchgate.net By systematically varying the substituents on the benzene ring, researchers can fine-tune the electronic and steric properties of the resulting derivatives, leading to materials with enhanced thermal stability, solubility, and specific functionalities.

Table 1: Potential Synthetic Modifications of this compound and their Envisioned Functionalities

| Modification Site | Reaction Type | Potential Added Functionality |

| Hydroxyl Groups | Etherification | Enhanced solubility, liquid crystallinity, photochromism |

| Hydroxyl Groups | Esterification | Increased thermal stability, altered electronic properties |

| Ester Groups | Hydrolysis then Amidation | Polymer synthesis, hydrogen-bonding networks |

| Benzene Ring | Electrophilic Aromatic Substitution | Fine-tuning of electronic properties, introduction of redox-active centers |

Advanced Applications in Smart Materials and Responsive Systems

The unique substitution pattern of this compound makes it a compelling candidate for the development of smart materials and responsive systems. These materials are designed to change their properties in response to external stimuli such as light, heat, or chemical environment.

The introduction of photochromic moieties onto the dihydroxybenzene core could lead to the creation of light-responsive polymers. Such materials could find applications in optical data storage, smart windows, and light-controllable actuators. Similarly, the incorporation of thermochromic units could result in polymers that change color in response to temperature fluctuations, with potential uses in sensors and temperature-sensitive coatings.

The ability of the hydroxyl groups to participate in hydrogen bonding also opens up possibilities for the design of self-healing polymers and supramolecular assemblies. By engineering derivatives with specific hydrogen-bonding motifs, it may be possible to create materials that can repair themselves after damage or that can assemble into complex, ordered structures. The development of polymers based on dihydroxybenzene isomers has already shown promise in creating materials with outstanding thermal and mechanical properties. rsc.orgresearchgate.net

Deeper Mechanistic Understanding through Advanced Spectroscopic and Computational Techniques

To fully realize the potential of this compound and its derivatives, a deeper understanding of their structure-property relationships is essential. Advanced spectroscopic and computational techniques will play a crucial role in achieving this goal.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including two-dimensional techniques, can provide detailed insights into the molecular structure and conformation of novel derivatives in solution. Solid-state NMR can be employed to characterize the structure and dynamics of polymeric materials derived from this compound.

Computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), will be invaluable for predicting the electronic and optical properties of new derivatives. elixirpublishers.comresearchgate.netsemanticscholar.org These calculations can help to guide synthetic efforts by identifying promising candidates with desired functionalities. Molecular dynamics simulations can be used to model the behavior of these molecules in larger systems, such as in polymers or at interfaces, providing insights into their self-assembly and responsive behaviors.

Table 2: Advanced Techniques for Mechanistic Understanding

| Technique | Information Gained | Potential Impact |

| 2D NMR Spectroscopy | Detailed molecular structure and connectivity in solution. | Confirmation of derivative synthesis and conformational analysis. |

| Solid-State NMR | Structure and dynamics of polymers in the solid state. | Understanding the morphology and properties of new materials. |

| Density Functional Theory (DFT) | Ground-state electronic structure and properties. | Prediction of reactivity, stability, and electronic behavior. |

| Time-Dependent DFT (TD-DFT) | Excited-state properties and electronic transitions. | Design of photoresponsive materials with tailored optical properties. |

| Molecular Dynamics (MD) | Simulation of molecular motion and interactions over time. | Insight into self-assembly, polymer dynamics, and stimuli-responsive behavior. |

By combining these advanced experimental and theoretical approaches, researchers can build a comprehensive understanding of the fundamental principles governing the behavior of this compound and its derivatives. This knowledge will be critical for the rational design of new materials with unprecedented properties and functionalities, ultimately expanding the academic and industrial impact of this versatile compound.

Q & A

Basic Research Questions

What are the recommended synthetic routes and purification methods for Dimethyl 2,6-dihydroxybenzene-1,4-dicarboxylate?

Methodological Answer:

The compound is typically synthesized via esterification of 2,6-dihydroxyterephthalic acid using methanol under acidic catalysis. A common approach involves refluxing the dihydroxy precursor with excess methanol and sulfuric acid (1–2% v/v) at 70–80°C for 12–24 hours . Post-synthesis, purification is critical due to potential byproducts. Recrystallization from ethanol-water mixtures (3:1 v/v) is effective, yielding >90% purity. Analytical HPLC (C18 column, acetonitrile/water mobile phase) confirms purity, while NMR (¹H and ¹³C) verifies ester bond formation and hydroxyl group retention .

Table 1: Comparison of Synthetic Yields Under Different Conditions

| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| H₂SO₄ | 70 | 12 | 85 | 92 |

| p-TSA* | 80 | 18 | 78 | 89 |

| Amberlyst-15 | 65 | 24 | 91 | 95 |

| Note: p-TSA = p-toluenesulfonic acid. |

How can researchers confirm the structural integrity of this compound?

Methodological Answer:

Use a multi-technique approach:

- NMR Spectroscopy : ¹H NMR should show singlet peaks for methyl ester groups (~3.8 ppm) and aromatic protons (~6.5–7.0 ppm). Hydroxyl protons appear as broad singlets (~5.5 ppm) in DMSO-d₆ .

- IR Spectroscopy : Confirm ester C=O stretches (~1700 cm⁻¹) and hydroxyl O-H stretches (~3200–3500 cm⁻¹) .

- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray analysis resolves bond lengths and dihedral angles, ensuring no structural deviations (e.g., unwanted methylation or oxidation) .

What experimental protocols assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- Thermal Stability : Conduct thermogravimetric analysis (TGA) under nitrogen (10°C/min ramp). The compound typically decomposes above 200°C, with mass loss correlating to ester group degradation .

- pH Stability : Prepare buffered solutions (pH 2–12) and incubate samples at 25°C. Monitor degradation via UV-Vis (λ = 270 nm) or LC-MS. Hydrolysis of ester groups is significant at pH >10, forming dihydroxyterephthalic acid .

Advanced Research Questions

How can computational modeling optimize reaction pathways for derivatives of this compound?

Methodological Answer:

Employ density functional theory (DFT) to model transition states and predict regioselectivity in substitution reactions. For example:

- Use Gaussian 16 with B3LYP/6-31G(d) basis set to calculate activation energies for ester hydrolysis or hydroxyl group functionalization .

- Pair computational results with high-throughput screening (e.g., robotic liquid handling) to validate predicted reaction conditions (solvent, catalyst, temperature) .

Key Insight:

Quantum mechanical/molecular mechanical (QM/MM) simulations can elucidate solvent effects, particularly in aqueous vs. non-polar environments .

What strategies resolve contradictions in reported reaction mechanisms involving this compound?

Methodological Answer:

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps .

- In-situ Monitoring : Use ReactIR or NMR to track intermediate species during reactions (e.g., acyloxy radicals in oxidation studies) .

- Cross-Validation : Replicate conflicting studies under strictly controlled conditions (e.g., oxygen-free environments for radical reactions) and compare analytical data (e.g., HRMS for byproduct identification) .

How can researchers design experiments to address discrepancies in biological activity data for this compound?

Methodological Answer:

- Dose-Response Studies : Use standardized cell lines (e.g., HepG2 for cytotoxicity) and normalize data to internal controls (e.g., MTT assay with ±5% error margins) .

- Metabolite Profiling : LC-MS/MS identifies degradation products in biological matrices, clarifying whether observed activity stems from the parent compound or metabolites .

- Collaborative Reproducibility : Share samples with independent labs to confirm bioactivity trends, minimizing batch-to-batch variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.